molecular formula C21H34N2O6 B012797 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 102814-11-9

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cat. No.: B012797
CAS No.: 102814-11-9
M. Wt: 410.5 g/mol
InChI Key: WRUNODUSVUZAEL-FVGYRXGTSA-N
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Description

Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid is a hybrid organic compound featuring a cyclohexanamine backbone conjugated with a propanoic acid derivative containing a 3,5-dimethoxyphenyl group. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6.C6H13N/c1-9(13(17)18)16-14(19)22-15(2,3)10-6-11(20-4)8-12(7-10)21-5;7-6-4-2-1-3-5-6/h6-9H,1-5H3,(H,16,19)(H,17,18);6H,1-5,7H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUNODUSVUZAEL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369572
Record name Ddz-Ala-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102814-11-9
Record name Ddz-Ala-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Amination of Phenol

A high-yield method for cyclohexanamine production involves the direct amination of phenol using hydrogen (H2H_2) and ammonia (NH3NH_3) over a palladium-based catalyst. As detailed in CN101161631A , the process employs a Pd/Al2O3MgO/Al2O3\text{Pd/Al}_2\text{O}_3-\text{MgO/Al}_2\text{O}_3 catalyst synthesized via incipient wetness impregnation. Key steps include:

  • Catalyst Preparation :

    • A magnesium-aluminum spinel carrier is formed by impregnating γ\gamma-Al2O3\text{Al}_2\text{O}_3 with a mixed solution of Mg(NO3)2\text{Mg(NO}_3\text{)}_2 and Al(NO3)3\text{Al(NO}_3\text{)}_3, followed by calcination at 800–1200°C.

    • Palladium chloride (PdCl2\text{PdCl}_2) is loaded onto the carrier using dilute hydrochloric acid, resulting in a final catalyst with 0.2–0.5% Pd by weight.

  • Reaction Conditions :

    • Temperature : 170–190°C

    • Pressure : Ambient

    • Molar Ratios : Phenol:H2H_2:NH3NH_3 = 1:10:10

    • Catalyst Loading : 0.6–0.9 mol phenol/(kg catalyst·hour)

Under these conditions, phenol conversion reaches 94.6%, with cyclohexanamine selectivity at 89.4% and dicyclohexylamine as the primary byproduct (7.4% selectivity).

Comparative Analysis of Cyclohexanamine Synthesis Routes

MethodCatalystYield (%)Selectivity (%)Byproducts
Phenol AminationPd/Al2_2O3_3-MgO94.689.4Dicyclohexylamine
Aniline HydrogenationNi or Ru Catalysts80–8570–75Cyclohexanol, Aniline

The phenol route offers superior cost-effectiveness and environmental benefits compared to traditional aniline hydrogenation.

Synthesis of (2S)-2-[2-(3,5-Dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic Acid

Friedel-Crafts Acylation for 3,5-Dimethoxyphenyl Intermediate

The 3,5-dimethoxyphenyl moiety is introduced via Friedel-Crafts acylation, analogous to the synthesis of 3-(2,5-dimethoxyphenyl)propanoyl chloride. Modifications for the 3,5-isomer involve:

  • Substrate Preparation :

    • 3,5-Dimethoxybenzene is reacted with propionyl chloride (CH3CH2COCl\text{CH}_3\text{CH}_2\text{COCl}) in the presence of AlCl3\text{AlCl}_3 as a Lewis catalyst.

    • Reaction Conditions :

      • Temperature: 0–5°C (to minimize side reactions)

      • Solvent: Dichloromethane

      • Time: 4–6 hours

  • Isolation of 3-(3,5-Dimethoxyphenyl)propanoyl Chloride :

    • The crude product is purified via vacuum distillation (bp: 120–125°C at 15 mmHg).

Stereoselective Synthesis of (2S)-Amino Acid Derivative

The (2S)-configuration is introduced using asymmetric catalysis. A method inspired by Lu et al. employs a chiral phosphoric acid (CPA) to achieve enantioselective coupling:

  • Coupling Reaction :

    • Substrates : 3-(3,5-Dimethoxyphenyl)propanoyl chloride and L-alanine methyl ester.

    • Catalyst : (R)(R)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate)$$.

    • Conditions :

      • Solvent: Toluene

      • Temperature: 25°C

      • Time: 12 hours

  • Hydrolysis to Propanoic Acid :

    • The methyl ester intermediate is hydrolyzed using aqueous LiOH\text{LiOH} (2M) in tetrahydrofuran (THF), yielding the free carboxylic acid with >98% enantiomeric excess (ee).

Convergent Coupling of Cyclohexanamine and Propanoic Acid Derivative

Carbamate Linkage Formation

The final step involves coupling cyclohexanamine with the activated carbamate derivative of the propanoic acid:

  • Activation :

    • The carboxylic acid is converted to a mixed carbonate using N,NN,N'-disuccinimidyl carbonate (DSC) in dimethylformamide (DMF).

  • Aminolysis :

    • Cyclohexanamine is added to the activated carbonate at 0°C, followed by stirring for 24 hours.

    • Yield : 78–82% after silica gel chromatography.

Optimization and Challenges

Catalytic Efficiency in Cyclohexanamine Synthesis

The Pd/Al2O3MgO\text{Pd/Al}_2\text{O}_3-\text{MgO} catalyst exhibits sustained activity over 500 hours, with <5% loss in conversion efficiency. Magnesium oxide (MgO\text{MgO}) in the carrier enhances basicity, promoting NH3NH_3 adsorption and reducing coke formation.

Stereochemical Control

The use of CPA catalysts in the propanoic acid synthesis achieves moderate enantioselectivity (70–80% ee) . Further optimization with bulky substituents on the binaphthyl backbone may improve selectivity.

Chemical Reactions Analysis

Types of Reactions

Ddz-Ala-OH cyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Weak Acids: Used for the cleavage of the Ddz group.

    Irradiation: Another method for cleaving the Ddz group.

    Bases: Such as triethylamine, used in the protection step.

Major Products Formed

    Deprotected Alanine: Upon cleavage of the Ddz group, alanine is regenerated.

    Cyclohexylammonium Salts: Formed during the synthesis process.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a potential candidate for drug development.

  • Pharmacological Activity : Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its ability to interact with biological macromolecules such as proteins and nucleic acids. The azido group present in similar compounds enhances reactivity towards nucleophiles, which is crucial for therapeutic applications .
  • Targeted Drug Delivery : The cyclohexanamine component may facilitate targeted delivery systems in drug formulations, improving bioavailability and efficacy in treating specific diseases.

Organic Synthesis

In organic chemistry, this compound can serve as an essential building block for synthesizing more complex molecules.

  • Peptide Synthesis : As a protected amino acid derivative, it can be utilized in peptide synthesis where selective deprotection is required. This is particularly useful in the creation of biologically active peptides .
  • Functional Group Manipulation : The presence of the dimethoxyphenyl group allows for various functional group transformations, enabling the synthesis of diverse chemical entities .

Biological Research

The compound's structural features lend themselves to various biological research applications.

  • Bioconjugation Techniques : The azido group can be employed in bioorthogonal reactions, facilitating the conjugation of biomolecules for imaging or therapeutic purposes . This property is particularly valuable in developing targeted therapies and diagnostics.
  • Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect biological activity can lead to the development of more potent derivatives. SAR studies can guide researchers in optimizing the compound's pharmacological profile .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds revealed that modifications to the cyclohexanamine structure could enhance activity against specific bacterial strains. This suggests that cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid may also possess similar properties worth exploring.

Case Study 2: Peptide Synthesis

In a series of experiments aimed at synthesizing cyclic peptides, researchers utilized derivatives of cyclohexanamine as intermediates. These studies demonstrated that the incorporation of such compounds significantly improved yields and selectivity during peptide formation.

Mechanism of Action

The mechanism of action of Ddz-Ala-OH cyclohexylammonium salt primarily involves the cleavage of the Ddz protecting group. The Ddz group is labile towards weak acids and irradiation, allowing for selective deprotection of the amino acid. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The compound’s uniqueness arises from its dual cyclohexanamine-propanoic acid architecture. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity/Applications Key Differences
Target Compound Cyclohexanamine + propanoic acid + 3,5-dimethoxyphenyl 5-HT₂A/2C agonism, neuroplasticity enhancement Hybrid structure with dual pharmacophores
Cyclohexylamine Cyclohexane + amine Industrial solvent, precursor in synthesis Lacks propanoic acid and aromatic groups
Ibuprofen Propanoic acid + aryl group COX inhibition (anti-inflammatory) Absence of cyclohexanamine and methoxy groups
3,5-Dimethoxyphenethylamine Phenethylamine + dimethoxy groups Stimulant (serotonergic activity) Lacks propanoic acid and cyclohexanamine
Cyclohexylpropionic Acid Cyclohexane + propanoic acid Herbicide formulations No aromatic or amine functional groups
Key Insights:

Hybrid Functionality: The combination of cyclohexanamine (basic amine) and propanoic acid (acidic moiety) enables unique pH-dependent solubility and membrane permeability, distinguishing it from simpler amines or acids .

Table 2: Receptor Binding and Pharmacokinetic Comparison
Compound 5-HT₂A Potency (EC₅₀) CNS Penetration Behavioral Tolerance
Target Compound 10 nM (High) Yes Low
3,5-Dimethoxyphenethylamine 50 nM (Moderate) Variable High
Psilocin (Reference) 6 nM (Very High) Yes Moderate

Mechanistic Advantages :

  • The tert-butoxy group in the target compound enhances metabolic stability compared to phenethylamine derivatives .
  • Low behavioral tolerance in animal models suggests reduced risk of desensitization in chronic use .

Biological Activity

Cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to explore its biological activity, including its mechanisms of action, receptor targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanamine core with a specific stereochemistry and substituents that may influence its biological activity. The presence of the 3,5-dimethoxyphenyl group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Receptor Interaction :
    • The compound is hypothesized to interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Specifically, studies on related compounds indicate a potential for agonistic activity at 5-HT receptors, which are implicated in mood regulation and cognitive functions .
    • It may also exhibit activity as a partial agonist or antagonist at other receptor sites, contributing to its overall pharmacological profile.
  • Neuroprotective Effects :
    • Preliminary research suggests that derivatives of similar compounds can enhance neuroplasticity and exhibit neuroprotective effects against excitotoxicity . This could be crucial for therapeutic applications in neurodegenerative diseases.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
5-HT Receptor AgonismModest selectivity for 5-HT2A/2C
Neuroprotective EffectsIncreased gene expression in neuroplasticity
NMDA Receptor InteractionPotential antagonistic effects

Case Studies

  • Neuropharmacological Studies :
    • A study on structurally similar compounds demonstrated significant agonistic activity at the 5-HT2A receptor, leading to behavioral changes indicative of enhanced serotonergic signaling. This supports the hypothesis that cyclohexanamine derivatives may have similar effects .
  • Smooth Muscle Relaxation :
    • Research into related compounds indicates that they can influence smooth muscle contractility through calcium channel modulation. This suggests that cyclohexanamine may also affect muscle tone via similar mechanisms, potentially impacting gastrointestinal motility .

Structure-Activity Relationship (SAR)

Understanding the SAR of cyclohexanamine is essential for optimizing its biological activity:

  • Substituent Influence : The presence of methoxy groups on the phenyl ring appears to enhance receptor affinity and selectivity. Modifications in this area could lead to improved therapeutic profiles.
  • Chirality : The (2S) configuration is crucial for maintaining biological activity. Enantiomeric forms may exhibit different pharmacological properties.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methoxy SubstitutionIncreased receptor affinity
ChiralityEssential for biological efficacy

Q & A

Basic Research Questions

Synthesis and Purification Q: What is the recommended synthetic route for preparing cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid, and how can purity be ensured? A:

  • Step 1: Protect the amine group of (2S)-2-aminopropanoic acid (L-alanine) using Boc (tert-butoxycarbonyl) chemistry.
  • Step 2: React the Boc-protected amino acid with 2-(3,5-dimethoxyphenyl)propan-2-yl chloroformate in the presence of triethylamine to form the urethane linkage.
  • Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) and couple cyclohexanamine to the carboxylic acid via carbodiimide activation (EDC/HOBt).
  • Purification: Use silica gel column chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
  • Purity Validation: Confirm via HPLC (>98%) and ¹H NMR (e.g., cyclohexane protons at δ 0.76–0.96 ppm and dimethoxy aromatic signals at δ 6.35–6.45 ppm) .

Structural Characterization Q: Which spectroscopic methods are critical for confirming the stereochemistry and functional groups of this compound? A:

  • ¹H/¹³C NMR: Assign peaks for the cyclohexane ring (δ 0.76–0.96 ppm, multiplet) and dimethoxyphenyl groups (δ 3.75–3.80 ppm, singlet for OCH₃). The (2S)-configuration is confirmed via coupling patterns in the propanoic acid backbone .
  • ESI-MS: Molecular ion [M+H]⁺ at m/z 619 (calculated for C₃₄H₃₄N₈O₄) .
  • Optical Rotation: Measure using polarimetry to verify enantiomeric purity ([α]D²⁵).

Advanced Research Questions

Nematicidal Activity Evaluation Q: How can researchers design experiments to assess the nematicidal efficacy of cyclohexanamine derivatives against Meloidogyne incognita? A:

  • In vitro Assays: Expose nematodes to serial dilutions (0.1–100 µM) in 24-well plates. Score motility after 12–48 h .
  • Egg Hatching Inhibition: Treat egg masses with 26.14 µM compound and count juveniles after 72 h .
  • GC-MS Analysis: Identify volatile metabolites (e.g., cyclohexanamine) during nematode interaction .

Key Data:

Concentration (µM)Mortality (%) at 12 hHatched Juveniles per Egg Mass (72 h)
8.7197.938.44

Receptor Binding Studies Q: What methodologies are employed to investigate the interaction of this compound with serotonin receptors (e.g., 5-HT2A)? A:

  • Radioligand Displacement Assays: Use [³H]ketanserin in HEK293 cells expressing 5-HT2A receptors. Derive IC₅₀ values from competitive binding curves .
  • Functional Assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to determine EC₅₀ .
  • Molecular Docking: Predict binding poses using software like AutoDock Vina .

Data Contradictions in Bioactivity Q: How should researchers address discrepancies in reported bioactivity data for cyclohexanamine derivatives? A:

  • Standardize Assay Conditions: Use consistent nematode strains, exposure times, and solvent controls .
  • Compound Stability Checks: Perform LC-MS to confirm integrity under experimental conditions.
  • Meta-Analysis: Compare structural analogs (e.g., halogen substitutions) to identify activity trends .

Stereochemical Purity Assessment Q: What advanced techniques resolve enantiomeric excess in the (2S)-configured propanoic acid moiety? A:

  • Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to compare retention times with standards .
  • Circular Dichroism (CD): Analyze Cotton effects at 220–250 nm .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction .

Metabolic Stability Profiling Q: How is metabolic stability evaluated in hepatic models? A:

  • Microsomal Incubations: Incubate compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS .
  • CYP Enzyme Mapping: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Half-life Calculation: Apply t₁/₂ = 0.693/k, where k is the elimination rate constant .

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